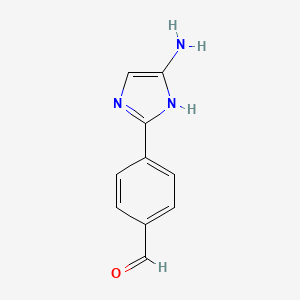

4-(4-Amino-1H-imidazol-2-yl)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9N3O |

|---|---|

Molecular Weight |

187.20 g/mol |

IUPAC Name |

4-(5-amino-1H-imidazol-2-yl)benzaldehyde |

InChI |

InChI=1S/C10H9N3O/c11-9-5-12-10(13-9)8-3-1-7(6-14)2-4-8/h1-6H,11H2,(H,12,13) |

InChI Key |

GTLQYIJONIZFND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=C(N2)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 4 Amino 1h Imidazol 2 Yl Benzaldehyde and Analogues

Direct Synthetic Routes to Imidazole-Substituted Benzaldehydes

Direct synthetic methods offer an efficient approach to constructing the desired molecular framework by assembling the imidazole (B134444) ring directly with the benzaldehyde (B42025) component. These often involve multicomponent reactions that are valued for their atom economy and operational simplicity.

The formation of the imidazole ring is a cornerstone of the synthesis. Classical methods and modern adaptations provide a versatile toolkit for chemists.

Debus-Radziszewski Synthesis and Related Multicomponent Reactions: This is a foundational method for imidazole synthesis, first reported in 1858, which involves the reaction of a dicarbonyl compound (like glyoxal (B1671930) or benzil), an aldehyde, and ammonia (B1221849). pharmaguideline.comjetir.org This one-pot, three-component condensation is highly adaptable for producing substituted imidazoles. jetir.orgrsc.org For the synthesis of benzaldehyde-substituted imidazoles, a derivative of benzaldehyde itself serves as the aldehyde component, while a second dicarbonyl compound and a source of ammonia (such as ammonium (B1175870) acetate) complete the reaction. rsc.orgnih.gov

The general mechanism involves the initial condensation of the aldehyde with ammonia to form an imine intermediate. rsc.org Simultaneously, the dicarbonyl compound reacts with ammonia. These intermediates then combine and cyclize, followed by an oxidation/aromatization step to yield the stable imidazole ring. Various catalysts can be employed to improve yields and reaction times. rsc.orgresearchgate.net

Van Leusen Imidazole Synthesis: This method provides an alternative route to imidazoles, particularly 1,4- or 1,5-disubstituted imidazoles, by reacting tosylmethyl isocyanide (TosMIC) with an aldimine. wikipedia.orgnumberanalytics.com This approach can be adapted to a three-component reaction involving an aldehyde, a primary amine, and TosMIC to regioselectively produce 1,4,5-trisubstituted imidazoles. organic-chemistry.org

A summary of common imidazole ring construction strategies is presented below.

Table 1: Key Strategies for Imidazole Ring Construction| Synthesis Name | Reactants | Typical Product | Reference |

|---|---|---|---|

| Debus-Radziszewski Synthesis | Dicarbonyl compound, Aldehyde, Ammonia source | 2,4,5-Trisubstituted Imidazoles | jetir.orgrsc.org |

| Van Leusen Synthesis | Tosylmethyl isocyanide (TosMIC), Aldimine | Substituted Imidazoles | wikipedia.orgnumberanalytics.com |

| Maquenne Synthesis | Alkene, Carbon Monoxide, Ammonia | Imidazole Derivative | pharmaguideline.com |

| Marckwald Synthesis | α-amino ketone/aldehyde, Cyanate/Isothiocyanate | 2-Mercaptoimidazoles | pharmaguideline.com |

In direct synthetic routes, the benzaldehyde moiety is typically introduced as one of the primary reactants in a multicomponent reaction. For example, in a Radziszewski-type synthesis for a 2,4,5-trisubstituted imidazole, benzil (B1666583) (a 1,2-diketone), a substituted benzaldehyde, and ammonium acetate (B1210297) are reacted together. rsc.orgnih.gov In this case, the substituted benzaldehyde provides the substituent at the C2 position of the imidazole ring.

Therefore, to synthesize a compound like 4-(4-Amino-1H-imidazol-2-yl)benzaldehyde, one could theoretically employ a 1,2-dicarbonyl compound, an ammonia source, and a terephthalaldehyde (B141574) derivative where one aldehyde group is protected. After the imidazole ring formation, deprotection would reveal the required benzaldehyde functionality.

Precursor Synthesis and Intermediate Transformations

An alternative to direct synthesis is a stepwise approach involving the preparation of key building blocks that are subsequently coupled. This method offers greater control over substitution patterns and can be necessary for complex targets.

Halogenated benzaldehydes, particularly fluoro- and iodo-derivatives, are common and versatile precursors. The halogen acts as a leaving group for subsequent nucleophilic aromatic substitution or as a handle for metal-catalyzed cross-coupling reactions.

A prominent example is the use of 4-fluorobenzaldehyde (B137897). It can be reacted with a pre-formed imidazole derivative under basic conditions to yield the desired coupled product. prepchem.com For instance, the synthesis of 4-(4-Nitro-1H-imidazol-1-yl)benzaldehyde was achieved by reacting 4-fluorobenzaldehyde with 4-nitroimidazole (B12731) in the presence of sodium hydride in dimethylformamide (DMF). prepchem.com The reaction proceeds via nucleophilic aromatic substitution, where the imidazolide (B1226674) anion displaces the fluoride.

Table 2: Example Synthesis of a Benzaldehyde-Substituted Imidazole Precursor

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluorobenzaldehyde | 4-Nitroimidazole | NaH / DMF | 4-(4-Nitro-1H-imidazol-1-yl)benzaldehyde | 55% | prepchem.com |

| 4-Fluorobenzaldehyde | 1,3-dihydro-2H-1,3-benzimidazole-2-thione | K₂CO₃ / DMSO | 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde | 92% | mdpi.com |

This strategy involves first constructing the substituted imidazole ring, which is then attached to the benzaldehyde precursor. The imidazole ring itself can be synthesized through various established methods. jetir.org For the target compound, a 4-amino-1H-imidazole building block would be required. This could potentially be synthesized and then coupled with a suitable benzaldehyde derivative, such as 4-fluorobenzaldehyde.

Alternatively, a protected amino group or a nitro group can be used, with the final conversion to an amino group occurring late in the synthetic sequence. For example, 4-nitroimidazole is a commercially available or readily synthesized building block used in the synthesis of the analogue mentioned previously. prepchem.com Subsequent reduction of the nitro group would provide the corresponding aminoimidazole derivative.

Catalytic Systems and Reaction Optimization

The efficiency of imidazole synthesis is often significantly enhanced by the use of catalysts. A wide array of catalytic systems, from simple acids and bases to transition metal complexes and nanoparticles, have been explored to improve yields, reduce reaction times, and enable milder reaction conditions.

Metal Catalysts: Copper salts, such as copper(I) iodide (CuI), have proven effective in catalyzing the multicomponent synthesis of trisubstituted imidazoles from benzoin (B196080) or benzil, aldehydes, and ammonium acetate. rsc.org Other systems include silver nanoparticles (AgNPs), which have been used as highly efficient catalysts for similar transformations in ethanol. researchgate.net

Organocatalysts: L-proline, an inexpensive and non-toxic amino acid, has been successfully used to catalyze the three-component reaction of 1,2-dicarbonyl compounds, aldehydes, and ammonium acetate. researchgate.net

Solid-Phase and Heterogeneous Catalysts: To simplify purification and catalyst recovery, solid-supported catalysts have been developed. Examples include sulphated yttria and fly ash loaded with Bi₂O₃-ZnO, which have been used for the synthesis of tetrasubstituted imidazoles. researchgate.net

Reaction Conditions: Optimization of reaction conditions is crucial. Many modern protocols utilize microwave irradiation to dramatically reduce reaction times. nih.gov Solvent-free conditions are also increasingly employed to develop more environmentally friendly ("green") synthetic methods. jetir.orgorganic-chemistry.org

Table 3: Catalytic Systems for the Synthesis of Substituted Imidazoles

| Catalyst | Reaction Type | Starting Materials | Typical Conditions | Reference |

|---|---|---|---|---|

| Copper(I) Iodide (CuI) | Three-component | Benzoin/Benzil, Aldehyde, NH₄OAc | Reflux in Butanol | rsc.org |

| L-proline | Three-component | Dicarbonyl, Aldehyde, NH₄OAc | Ultrasonic irradiation in Ethanol | researchgate.net |

| Silver Nanoparticles (AgNPs) | Three-component | Benzil, Aldehyde, NH₄OAc | Reflux in Ethanol | researchgate.net |

| Lactic Acid | Three-component | Benzil, Aldehyde, NH₄OAc | Solvent-free, High Temperature | rsc.org |

| Sulphated Yttria (SO₄²⁻/Y₂O₃) | Four-component | Benzil, Aldehyde, Amine, NH₄OAc | Ethanol | researchgate.net |

Metal-Catalyzed Coupling Reactions in Aryl Imidazole Synthesis

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds, which are essential in the synthesis of complex heterocyclic compounds like 2-aryl imidazoles. Palladium and copper catalysts are most commonly employed for these transformations, enabling the direct arylation of the imidazole core or the construction of the imidazole ring with a pre-arylated component.

Palladium-Catalyzed Reactions:

Palladium catalysts are highly effective for C-H arylation and cross-coupling reactions. In the context of synthesizing 2-aryl-4-aminoimidazoles, palladium-catalyzed reactions could be envisioned in several ways. One approach involves the direct C-2 arylation of a pre-formed 4-aminoimidazole (B130580) scaffold with an aryl halide (e.g., 4-bromobenzaldehyde (B125591) or a protected version thereof). Alternatively, a palladium-catalyzed carboamination reaction of N-propargyl guanidines with aryl triflates can generate the 2-aminoimidazole ring with the aryl group already in place. acs.orgnih.gov This method is advantageous as it forms both a C-N and a C-C bond in the annulation step. acs.org

Key to the success of these reactions is the choice of ligand, which modulates the reactivity and stability of the palladium catalyst. Biaryl phosphine (B1218219) ligands are often employed to facilitate these transformations. mit.edu The reaction conditions, including the base, solvent, and temperature, must be carefully optimized to achieve high yields and regioselectivity.

Table 1: Examples of Palladium-Catalyzed Synthesis of Aryl Imidazole Analogues

| Catalyst/Ligand | Reactants | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pd₂(dba)₃ / L1 (a biaryl phosphine ligand) | 4-methylimidazole and aryl bromide | Not Specified | Not Specified | Not Specified | 93 | mit.edu |

| Pd-catalyst | N-propargyl guanidines and aryl triflates | Not Specified | Not Specified | Not Specified | Good | acs.orgnih.gov |

Copper-Catalyzed Reactions:

Copper-catalyzed reactions, particularly the Ullmann condensation and Chan-Lam coupling, offer a cost-effective alternative to palladium for N-arylation and C-arylation of imidazoles. researchgate.net Copper(I) iodide (CuI) is a commonly used catalyst, often in combination with a ligand such as a diamine or phosphine, to facilitate the coupling of aryl halides with the imidazole ring. researchgate.netnih.gov These reactions can be used to introduce the 4-formylphenyl group onto the nitrogen of a 4-aminoimidazole or, in some cases, directly at the C-2 position through C-H activation. nih.govmdpi.com

For instance, the synthesis of 2-aryl-N-alkylbenzimidazoles has been achieved through the direct coupling of N-alkylbenzimidazoles with aryl bromides promoted by a CuI/PPh₃ catalytic system. mdpi.com While this example pertains to benzimidazoles, the principles can be adapted to the synthesis of 2-aryl-imidazoles.

Table 2: Examples of Copper-Catalyzed Synthesis of Aryl Imidazole Analogues

| Catalyst/Ligand | Reactants | Solvent | Base | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| CuI / PPh₃ | N-alkylbenzimidazoles and aryl bromides | DMF | K₂CO₃ | 140 | Good | mdpi.com |

| CuI / 1,10-phenanthroline | 1,3-dihydro-2H-1,3-benzimidazole-2-thione and 4-iodobenzaldehyde | DMF | K₂CO₃ | 140 | 87 | mdpi.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate reaction rates, improve yields, and enhance product purity. arkat-usa.orgorientjchem.org The use of microwave irradiation allows for rapid and uniform heating of the reaction mixture, often leading to significantly shorter reaction times compared to conventional heating methods. arkat-usa.orgniscpr.res.in This technology is particularly beneficial for the synthesis of heterocyclic compounds, including substituted imidazoles.

In the context of synthesizing this compound, microwave assistance can be applied to various synthetic steps, including the initial condensation to form the imidazole ring and subsequent functionalization reactions. For example, a one-pot, multicomponent reaction to synthesize aryl imidazoles can be performed under solvent-free conditions using microwave irradiation. niscpr.res.in This approach often involves the condensation of an aldehyde, an amine source like ammonium acetate, and a 1,2-dicarbonyl compound, supported on a solid matrix such as silica (B1680970) gel. niscpr.res.in

The efficiency of microwave-assisted synthesis is demonstrated by the significant reduction in reaction times, often from hours to minutes, and an increase in product yields. arkat-usa.orgniscpr.res.in

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Aryl Imidazoles

| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |

|---|---|---|---|

| Schiff base formation | Not specified | 8 min | niscpr.res.in |

| Aryl imidazole formation | Not specified | 12-16 min | niscpr.res.in |

| Synthesis of 2,3-diaryl-1,3-thiazolidin-4-ones | 48 h | 12 min | arkat-usa.org |

Solvent Selection and Reaction Condition Optimization

For metal-catalyzed coupling reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are commonly used. mdpi.commdpi.com The choice of solvent can be crucial; for example, the use of deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, has been shown to be effective and environmentally friendly for the synthesis of 2-aminoimidazoles. mdpi.comnih.gov These "green" solvents can reduce reaction times and simplify work-up procedures. nih.gov

Temperature is another key parameter. While some modern catalytic systems allow for reactions to proceed at room temperature, many cross-coupling reactions require elevated temperatures to achieve a reasonable reaction rate. mdpi.commdpi.com Microwave-assisted synthesis, as discussed, provides a means for controlled and rapid heating to higher temperatures. rsc.org

The choice of base is also critical, particularly in metal-catalyzed reactions, as it is often required to activate one of the coupling partners or neutralize acidic byproducts. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and organic bases (e.g., triethylamine). The optimal base will depend on the specific reaction and substrates used.

Table 4: Effect of Solvent on the Yield of a Four-Component Reaction

| Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|

| Water | Reflux | Best Yield | researchgate.net |

| Ethanol | Reflux | Less Effective | researchgate.net |

| Acetonitrile | Reflux | Less Effective | researchgate.net |

| Water/Ethanol (1:1) | Reflux | Less Effective | researchgate.net |

Isolation and Purification Techniques

Following the synthesis, the isolation and purification of the target compound, this compound, are essential to obtain a product of high purity. The choice of purification method depends on the physical and chemical properties of the compound and the impurities present.

Crystallization:

Crystallization is a common and effective method for purifying solid organic compounds. This technique relies on the differences in solubility between the desired compound and impurities in a given solvent system. The crude product is dissolved in a suitable solvent at an elevated temperature, and as the solution cools, the pure compound crystallizes out, leaving the impurities in the solution. For amino-substituted aromatic compounds, the choice of solvent is critical to achieve good recovery and purity. Solvents such as ethanol, methanol (B129727), or mixtures with water are often used. google.com In some cases, crystallization can be induced by adjusting the pH of the solution, especially for compounds with acidic or basic functional groups.

Chromatography:

Column chromatography is a versatile purification technique widely used in organic synthesis. It separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel or alumina) as they are passed through the column with a mobile phase (a solvent or mixture of solvents). For a compound like this compound, which contains polar functional groups (amino and aldehyde), normal-phase chromatography with a polar stationary phase like silica gel is often suitable. The mobile phase, typically a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane), is carefully chosen to achieve optimal separation. mdpi.commdpi.com

For more challenging separations or for analysis of purity, High-Performance Liquid Chromatography (HPLC) can be employed. Hydrophilic Interaction Chromatography (HILIC) is a mode of HPLC that is particularly well-suited for the separation of polar compounds, and stationary phases functionalized with imidazole groups have been developed for this purpose. nih.gov

Precipitation:

Precipitation can be a simple and rapid method for isolating a product from a reaction mixture. This is often achieved by changing the solvent composition to decrease the solubility of the desired compound or by adding a reagent that forms an insoluble salt with the product. For instance, after a reaction, pouring the reaction mixture into a large volume of a non-solvent (e.g., water) can cause the organic product to precipitate. prepchem.com The resulting solid can then be collected by filtration.

Chemical Reactivity and Mechanistic Investigations of 4 4 Amino 1h Imidazol 2 Yl Benzaldehyde

Reactivity of the Aldehyde Moiety

The benzaldehyde (B42025) portion of the molecule is a primary site for chemical reactions, particularly those involving nucleophilic attack at the carbonyl carbon.

The carbonyl group of an aldehyde is polarized, with the carbon atom bearing a partial positive charge, making it an electrophile. It readily undergoes nucleophilic addition reactions. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, which leads to the breaking of the C=O pi bond and the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by an acid or solvent yields an alcohol. libretexts.org

For aldehydes, this reaction can be promoted by either basic or acidic conditions. In a basic medium, a strong nucleophile directly attacks the carbonyl carbon. In an acidic medium, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, allowing it to be attacked by weaker nucleophiles. libretexts.org

Common nucleophiles that add to aldehydes include Grignard reagents (to form secondary alcohols), hydride reagents like sodium borohydride (B1222165) (to form primary alcohols), and cyanide ions (to form cyanohydrins). libretexts.orgyoutube.com The addition of an alcohol under acidic conditions leads to the formation of a hemiacetal, which can then react with a second alcohol molecule to form a stable acetal. libretexts.org

Table 1: Representative Nucleophilic Addition Reactions at the Aldehyde Moiety This table presents theoretical examples of nucleophilic addition reactions based on the general reactivity of benzaldehydes.

| Nucleophile (Reagent) | Intermediate | Final Product | Product Class |

|---|---|---|---|

| H₂O | Hydrate (gem-diol) | Hydrate | Geminal Diol |

| R'OH (e.g., Ethanol) | Hemiacetal | Acetal | Acetal |

| HCN | Cyanohydrin alkoxide | Cyanohydrin | Cyanohydrin |

| R'MgBr (Grignard) | Alkoxide | Secondary Alcohol | Alcohol |

| NaBH₄ | Alkoxide | Primary Alcohol | Alcohol |

| R'NH₂ (Primary Amine) | Hemiaminal | Imine (Schiff Base) | Imine |

One of the most significant reactions of the aldehyde moiety is its condensation with primary amines to form imines, commonly known as Schiff bases. This reaction is a cornerstone of synthetic chemistry and is crucial for the formation of various heterocyclic compounds and biologically active molecules. The process is typically catalyzed by acid and involves a two-step mechanism:

Nucleophilic Addition: The nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a zwitterionic intermediate that quickly undergoes proton transfer to yield a neutral hemiaminal (or carbinolamine).

Dehydration: The hemiaminal is typically unstable and, under acidic conditions, the hydroxyl group is protonated to form a good leaving group (water). Subsequent elimination of water and formation of a carbon-nitrogen double bond yields the final imine product.

Numerous studies on analogous compounds demonstrate this reactivity. For instance, various 2-amino-5-aryl-1,3,4-oxadiazoles have been condensed with aromatic aldehydes to synthesize a library of Schiff bases. nih.gov Similarly, novel Schiff bases have been successfully synthesized from 2-butyl-4-chloro-5-formyl-imidazole derivatives and primary hydrazine (B178648) compounds in an alcoholic solvent with an acid catalyst. nih.gov The formation of the C=N imine bond is a key characteristic of these reactions. researchgate.netrsc.org

Table 2: Examples of Schiff Base Formation with Amino-Heterocycles This table summarizes reaction conditions from studies on analogous systems, illustrating the typical synthesis of Schiff bases.

| Aldehyde | Amine | Solvent | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Substituted Benzaldehydes | 2-Amino-5-aryl-1,3,4-oxadiazole | Ethanol | Glacial Acetic Acid | Reflux | Oxadiazole Schiff Base | nih.gov |

| 4-(1H-Benzo[d]imidazol-2-yl)aniline | Pyrazolecarbaldehydes | Ethanol | Glacial Acetic Acid | Reflux | Benzimidazole Schiff Base | ijrpc.com |

| 4-[(2-butyl-4-chloro-5-formyl-1H-imidazol-1-yl) methyl] benzoate | 2,4-Dinitrophenylhydrazine | Alcohol | Acid | N/A | Imidazole (B134444) Schiff Base | nih.gov |

| Substituted Benzaldehydes | 2-Aminoacridin-9(10H)-one | N/A | N/A | N/A | Acridinone Schiff Base | researchgate.net |

Reactivity of the Imidazole Nitrogen Atoms

The imidazole ring contains two nitrogen atoms with distinct electronic properties. One is a pyridine-type nitrogen (N-3), which has its lone pair of electrons in an sp² hybrid orbital as part of the aromatic system's plane. This nitrogen is basic and nucleophilic. The other is a pyrrole-type nitrogen (N-1), whose lone pair is delocalized and part of the 6π aromatic system, making it significantly less basic. These differences govern the reactivity of the imidazole ring.

N-alkylation and N-acylation reactions typically occur at the more nucleophilic pyridine-type nitrogen (N-3). The regioselectivity of these reactions on unsymmetrically substituted imidazoles is influenced by both steric and electronic factors. nih.gov

N-Alkylation: This reaction involves the treatment of the imidazole with an alkylating agent, such as an alkyl halide. In the case of 4-(4-Amino-1H-imidazol-2-yl)benzaldehyde, the presence of an electron-donating amino group at the C-4 position would increase the electron density and nucleophilicity of the adjacent N-3 atom, favoring alkylation at this site. However, steric hindrance from the substituent at the C-2 position could direct the alkylating agent to the N-1 position. Studies on the regioselective N-alkylation of similar heterocyclic systems, like 2-aminobenzothiazoles, have shown that alkylation can sometimes be directed to the exocyclic amino group, highlighting the competitive nature of the nucleophilic sites within the molecule. rsc.orgrsc.org

N-Acylation: The reaction with acylating agents, such as acyl chlorides or anhydrides, also primarily targets the N-3 nitrogen. The resulting N-acyl imidazoles are moderately reactive electrophiles themselves and are valuable as acyl transfer agents in chemical biology. nih.gov The acylation can be performed using reagents like chloroacetyl chloride in the presence of a base such as potassium carbonate. japsonline.com

The pyridine-type nitrogen of the imidazole ring is an excellent coordination site for a variety of metal ions, making imidazole and its derivatives common ligands in coordination chemistry. mdpi.com The lone pair on the N-3 atom can form coordinate covalent bonds with transition metals such as copper(II), nickel(II), zinc(II), and technetium(V). mdpi.comresearchgate.net

The formation of metal complexes can significantly alter the electronic properties and reactivity of the entire molecule. In the context of this compound, coordination to a metal center could potentially involve not only the imidazole N-3 but also the exocyclic amino group or the aldehyde's carbonyl oxygen, leading to the formation of bidentate or tridentate chelate complexes. The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions. The study of such complexes is relevant for the development of catalysts and metalloenzymes mimics. nih.govnih.gov

Reactivity of the Amino Group

The primary amino group attached to the C-4 position of the imidazole ring is a potent nucleophile and a weak base. Its reactivity is characteristic of aromatic amines, although influenced by the electronic nature of the imidazole ring.

The amino group can readily react with a variety of electrophiles. Key reactions include:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base will form the corresponding amide. This is a common method for protecting the amino group or for synthesizing more complex structures.

Alkylation: While the imidazole nitrogens are also sites for alkylation, direct alkylation of the exocyclic amino group is possible, particularly with reactive alkylating agents or under specific catalytic conditions. rsc.org

Condensation: The amino group can itself participate in condensation reactions with other aldehydes or ketones to form Schiff bases, analogous to the reactions of the molecule's own aldehyde group.

The presence of multiple nucleophilic sites (the N-1, N-3, and exocyclic amino nitrogens) makes selective functionalization a key challenge. The relative nucleophilicity of these sites can be modulated by pH. In acidic conditions, the more basic amino group and N-3 nitrogen will be protonated, reducing their nucleophilicity and potentially allowing reactions to occur at the less basic N-1 position. Conversely, under basic or neutral conditions, competition between the nucleophilic centers is expected, with the outcome depending on steric hindrance and the specific electrophile used. nih.gov

Comprehensive Search Reveals Limited Publicly Available Data on the Chemical Reactivity of this compound

New York, NY – August 27, 2025 – An exhaustive review of scientific literature and chemical databases has found a significant lack of publicly available information regarding the specific chemical reactivity and mechanistic investigations of the compound this compound. Despite its potential as a versatile chemical intermediate, detailed studies outlining its functionalization and reaction pathways appear to be limited or not widely published.

The investigation sought to detail the chemical behavior of this compound, focusing on several key areas of organic chemistry. The intended scope of the research included:

Amine Functionalization Reactions: Exploration of reactions involving the primary amino group on the imidazole ring.

Role in Supramolecular Assembly: Investigation into the compound's ability to form larger, organized structures through non-covalent interactions.

Electrophilic and Nucleophilic Aromatic Substitution: Examination of substitution reactions on the benzaldehyde phenyl ring.

Mechanistic Pathways: Detailed analysis of the mechanisms governing its key chemical transformations.

Despite extensive searches, specific experimental data, research findings, and mechanistic studies for this particular molecule could not be retrieved from the public domain. The scientific community has published extensively on related imidazole and benzaldehyde derivatives, but the unique combination of the amino-imidazole and benzaldehyde moieties in the specified arrangement has not been a subject of detailed chemical investigation in the available literature.

For instance, research is available for compounds such as 4-(1H-imidazol-1-yl)benzaldehyde and various substituted benzimidazoles. mdpi.com These studies provide insights into the reactivity of the individual components of the target molecule. However, the presence and position of the amino group on the imidazole ring in "this compound" would significantly influence its electronic properties and, consequently, its reactivity in all the areas of interest. Without specific studies on this compound, any discussion of its chemical behavior would be speculative and fall outside the bounds of established scientific findings.

The absence of detailed research on this compound presents a knowledge gap and an opportunity for future research in the field of heterocyclic chemistry. The compound's structure suggests it could be a valuable building block in the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Further investigation into its synthesis and reactivity is warranted to unlock its full potential.

Computational and Theoretical Studies of 4 4 Amino 1h Imidazol 2 Yl Benzaldehyde

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the intrinsic properties of a molecule. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to model the electronic structure and predict the reactivity of imidazole (B134444) derivatives. researchgate.net

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule through geometry optimization. This process identifies the conformation with the lowest energy. For molecules with rotatable bonds, such as the one between the imidazole and benzaldehyde (B42025) rings, conformational analysis is crucial. The dihedral angles between the rings are varied to locate the global energy minimum. In similar structures, it has been observed that the planarity between aromatic rings can be influenced by substituents, affecting the electronic conjugation. researchgate.net The optimized geometry reveals key structural parameters like bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Structural Parameters for 4-(4-Amino-1H-imidazol-2-yl)benzaldehyde (Illustrative) This table presents hypothetical but realistic values based on DFT calculations of similar imidazole-containing aromatic compounds.

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(imidazole)-C(benzaldehyde) | ~1.47 Å |

| C=O (aldehyde) | ~1.22 Å | |

| C-N (amino) | ~1.37 Å | |

| Bond Angle | C-C-C (benzaldehyde ring) | ~120° |

| C-N-C (imidazole ring) | ~108° | |

| Dihedral Angle | Imidazole Ring - Benzaldehyde Ring | ~20-30° |

Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule that is more easily polarized. nih.gov For imidazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the amino-substituted imidazole ring, while the LUMO may be distributed over the electron-accepting benzaldehyde portion. This distribution facilitates intramolecular charge transfer (ICT), which is crucial for the molecule's optical and electronic properties. researchgate.net

Table 2: Predicted FMO Properties of this compound (Illustrative) This table presents hypothetical but realistic values based on DFT calculations of similar imidazole-containing aromatic compounds.

| Parameter | Predicted Value (eV) | Implication |

| EHOMO | -5.8 | Electron-donating ability |

| ELUMO | -1.9 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 3.9 | Chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to denote different potential regions: red indicates areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of neutral or intermediate potential.

For this compound, the MEP surface would likely show a negative potential (red) around the oxygen atom of the aldehyde group and the nitrogen atoms of the imidazole ring, indicating these are sites for electrophilic attack. The hydrogen atoms of the amino group and the imidazole N-H would exhibit a positive potential (blue), marking them as sites for nucleophilic interaction. researchgate.netnih.gov

Spectroscopic Property Simulations and Validation

Computational methods can accurately predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are valuable for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used within DFT to predict ¹H and ¹³C NMR spectra. researchgate.net The calculated chemical shifts are typically compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to correlate with experimental spectra. For this compound, aromatic protons would be expected in the range of 7-8 ppm, the aldehyde proton would be significantly downfield (>9 ppm), and the amino protons would appear around 4-5 ppm. researchgate.net

Similarly, vibrational frequencies can be calculated and compared to experimental Infrared (IR) and Raman spectra. These calculations help in the assignment of specific vibrational modes to the observed spectral bands. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Illustrative) This table presents hypothetical but realistic values based on DFT calculations of similar imidazole-containing aromatic compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aldehyde (-CHO) | 9.8 - 10.0 | 190 - 192 |

| Benzaldehyde Ring (ortho to CHO) | 7.8 - 8.0 | 130 - 132 |

| Benzaldehyde Ring (meta to CHO) | 7.4 - 7.6 | 128 - 130 |

| Imidazole Ring (C-H) | 7.0 - 7.3 | 115 - 125 |

| Imidazole Ring (N-H) | 10.0 - 12.0 | - |

| Amino Group (-NH₂) | 4.5 - 5.5 | - |

Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption and emission spectra (UV-Vis and fluorescence). These calculations can predict the maximum absorption wavelength (λmax) and the nature of the electronic transitions involved, such as π→π* or n→π* transitions. For conjugated systems like this compound, the UV-Vis spectrum is expected to show strong absorptions corresponding to π→π* transitions within the aromatic system. researchgate.net The presence of both an electron-donating amino group and an electron-withdrawing aldehyde group can lead to intramolecular charge transfer (ICT) bands, which are often sensitive to solvent polarity. researchgate.net Experimental studies on similar aminobenzaldehydes show characteristic absorption bands in the UV-Vis region that can be correlated with theoretical predictions. researchgate.net

Table 4: Predicted UV-Vis Absorption Properties of this compound (Illustrative) This table presents hypothetical but realistic values based on TD-DFT calculations of similar imidazole-containing aromatic compounds.

| Parameter | Predicted Value | Associated Transition |

| λmax (in non-polar solvent) | ~320 nm | π→π |

| λmax (in polar solvent) | ~340 nm | π→π with ICT character |

| Oscillator Strength (f) | > 0.5 | High probability of transition |

Intermolecular Interaction Analysis

Detailed intermolecular interaction analyses, such as the Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and PIXEL energy calculations, have not been specifically reported for this compound.

Quantitative Analysis of Molecular Interactions (QTAIM)

No specific studies employing QTAIM to analyze the bond critical points, electron density distributions, or the nature of intermolecular interactions for this compound were found in the surveyed literature. This type of analysis is crucial for quantitatively describing non-covalent interactions like hydrogen bonds and van der Waals forces, which would be expected in the crystal lattice of this compound.

PIXEL Energy Calculations

There are no published studies that utilize PIXEL energy calculations to partition the intermolecular interaction energies into their coulombic, polarization, dispersion, and repulsion components for this compound. This method would offer a detailed quantitative understanding of the forces governing the crystal packing of the molecule.

Reaction Mechanism Elucidation through Computational Approaches

Computational studies aimed at elucidating the reaction mechanisms involving this compound, such as its synthesis or subsequent reactions, are not documented in the scientific literature. Theoretical calculations are often employed to map potential energy surfaces, identify transition states, and calculate activation barriers for chemical reactions. nih.gov For instance, understanding the mechanism of its formation from precursors like an aminotriazole and a benzaldehyde derivative would require specific computational investigation. researchgate.net In the absence of such studies, the mechanistic details remain experimentally inferred rather than theoretically substantiated.

Conformation Analysis and Torsional Barriers

A detailed conformational analysis, including the calculation of torsional barriers for the rotatable bonds in this compound, has not been reported. The key torsional angles would include the rotation around the bond connecting the imidazole and phenyl rings, and the bond connecting the aldehyde group to the phenyl ring. nih.goviucr.org Understanding the energy landscape associated with these rotations is fundamental to determining the molecule's preferred three-dimensional structure, which influences its physical properties and biological activity. While general methods for such analyses are well-established, their specific application to this compound is not available. nih.govnih.gov

Derivatives and Their Synthetic Utility in Advanced Organic Chemistry

Synthesis of Chalcone (B49325) Derivatives from Related Imidazole (B134444) Benzaldehydes

Chalcones, characterized by the 1,3-diphenyl-2-propen-1-one backbone, are pivotal intermediates in the biosynthesis of flavonoids and are known for their broad spectrum of biological activities. The synthesis of imidazole-bearing chalcones is typically achieved through the Claisen-Schmidt condensation. This reaction involves the base-catalyzed aldol (B89426) condensation of an imidazole-substituted benzaldehyde (B42025) with a substituted acetophenone (B1666503), followed by dehydration to yield the α,β-unsaturated ketone. nativesciencereport.orgnih.govchemrevlett.comjchemrev.com

While direct synthesis from 4-(4-Amino-1H-imidazol-2-yl)benzaldehyde is plausible, studies on the closely related 4-(1H-Imidazol-1-yl)benzaldehyde provide a clear blueprint for this transformation. In a typical procedure, the imidazole benzaldehyde and a selected acetophenone are stirred in methanol (B129727) at room temperature, with an aqueous solution of a base like sodium hydroxide (B78521) (NaOH) acting as the catalyst. nativesciencereport.orgijarsct.co.in The reaction proceeds to completion within a few hours, and the resulting crude product can be purified by recrystallization. nativesciencereport.org This method is highly efficient for producing a variety of chalcone derivatives by simply altering the substitution pattern on the acetophenone reactant. nih.govchemrevlett.com

Table 1: Examples of Chalcone Synthesis via Claisen-Schmidt Condensation This table is based on the synthesis from the related compound 4-(1H-Imidazol-1-yl)benzaldehyde.

| Reactant 1 | Reactant 2 | Base/Solvent | Product | Yield (%) | Ref |

|---|---|---|---|---|---|

| 4-(1H-Imidazol-1-yl)benzaldehyde | Acetophenone | NaOH/Methanol | (E)-1-phenyl-3-(4-(1H-imidazol-1-yl)phenyl)prop-2-en-1-one | 64 | nativesciencereport.org |

| 4-(1H-Imidazol-1-yl)benzaldehyde | 4'-Fluoroacetophenone | NaOH/Methanol | (E)-1-(4-fluorophenyl)-3-(4-(1H-imidazol-1-yl)phenyl)prop-2-en-1-one | 63 | nativesciencereport.org |

| 4-(1H-Imidazol-1-yl)benzaldehyde | 4'-Bromoacetophenone | NaOH/Methanol | (E)-1-(4-bromophenyl)-3-(4-(1H-imidazol-1-yl)phenyl)prop-2-en-1-one | 75 | nativesciencereport.org |

Formation of Imidazole-Fused Heterocyclic Systems

The unique arrangement of functional groups in this compound makes it an ideal precursor for synthesizing fused heterocyclic systems, which are core structures in many pharmacologically active molecules.

The fusion of imidazole and pyrimidine (B1678525) rings results in imidazo[1,2-a]pyrimidines, a class of compounds recognized for a wide range of pharmacological properties. nih.govbio-conferences.org The synthesis of these fused systems often involves the reaction of a 2-aminopyrimidine (B69317) with an α-haloketone, a method known as the Chichibabin synthesis. nih.gov An alternative and highly relevant approach starts with a 2-aminoimidazole derivative. For example, 2-aminoimidazole can react with N-substituted maleimides or N-arylitaconimides to form the core of the imidazo[1,2-a]pyrimidine (B1208166) system. nih.gov The amino group of the imidazole acts as a nucleophile, initiating a cascade of reactions that leads to the formation of the fused bicyclic structure. These reactions highlight the potential of the amino group on the this compound scaffold to participate in cyclization reactions to form fused pyrimidine rings. researchgate.netresearchgate.net

The aldehyde functionality of the title compound is a key starting point for the synthesis of oxazole (B20620) derivatives. A prominent method is the van Leusen oxazole synthesis, which constructs the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.orgmdpi.comnih.gov The reaction proceeds through the formation of an oxazoline (B21484) intermediate, which then eliminates the tosyl group to form the aromatic oxazole ring. mdpi.com This method is highly versatile and allows for the preparation of 5-substituted oxazoles, where the substituent is derived from the aldehyde. mdpi.comnih.govorganic-chemistry.org Applying this to this compound would yield a 5-[4-(4-amino-1H-imidazol-2-yl)phenyl]oxazole, linking the two heterocyclic systems. Furthermore, intramolecular transformations of γ-amino-oxazoles can lead to fused imidazole systems like dihydro-5H-pyrrolo[1,2-a]imidazole. rsc.org

The imidazo[2,1-b] organic-chemistry.orgmdpi.comwikipedia.orgthiadiazole scaffold is a well-established pharmacophore. researchgate.netresearchgate.netnih.gov The most common synthetic route involves the condensation of a 2-amino-1,3,4-thiadiazole (B1665364) derivative with an α-haloketone. mdpi.comnih.gov To utilize this compound, a synthetic strategy could first involve converting the 4-amino-imidazole moiety into a 2-amino-thiadiazole. However, a more direct approach for forming a related fused system involves the Hantzsch thiazole (B1198619) synthesis. nih.govresearchgate.netderpharmachemica.com This method typically involves the reaction of an α-haloketone with a thioamide or thiourea. youtube.comorganic-chemistry.org The amino group of this compound could be converted to a thiourea, which could then react with an appropriate α-haloketone to build a fused thiazole or related thiadiazole ring system. nih.gov

Preparation of Complex Scaffolds via Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to create complex molecules, adhering to the principles of green chemistry. mdpi.com The aldehyde group in this compound makes it an excellent substrate for several well-known MCRs.

For instance, the Ugi four-component reaction (Ugi-4CR) combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. tcichemicals.com Using the title compound as the aldehyde component would allow for the incorporation of the amino-imidazole-phenyl scaffold into a larger, peptide-like structure with significant molecular diversity. rsc.org Similarly, the Biginelli reaction, a three-component condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, yields dihydropyrimidinones. tcichemicals.com The aldehyde here would direct the attachment of the bulky imidazole substituent onto the resulting heterocyclic core. These MCRs provide a powerful platform for generating libraries of complex molecules based on the this compound framework for biological screening. researchgate.net

Emerging Research Perspectives and Future Directions

Exploration of Novel Synthetic Pathways for Amino-Functionalized Imidazole (B134444) Benzaldehydes

The synthesis of amino-functionalized imidazole benzaldehydes, including the target compound, is an area of active investigation. Traditional methods for imidazole ring formation, such as the Debus, Radiszewski, and Marckwald syntheses, provide a foundational basis. However, contemporary research is focused on developing more efficient, regioselective, and environmentally benign pathways.

One promising approach involves a multicomponent reaction strategy where an α-dicarbonyl compound, an aldehyde, an amine, and a source of ammonia (B1221849) are condensed in a single pot. For instance, the reaction of phenylglyoxal monohydrate, a substituted aldehyde, and ammonium (B1175870) acetate (B1210297) under ultrasound irradiation offers a rapid and green route to 2-aryl-4-phenyl-1H-imidazoles. nih.gov While not a direct synthesis of the title compound, this methodology highlights the potential for developing one-pot procedures for related structures.

Another avenue of exploration is the functionalization of pre-formed imidazole rings. For example, the synthesis of 4-(4-Nitro-1H-imidazol-1-yl)benzaldehyde has been achieved through the reaction of 4-fluorobenzaldehyde (B137897) with 4-nitroimidazole (B12731) in the presence of a strong base. acs.org Subsequent reduction of the nitro group would, in principle, yield the corresponding amino derivative. The challenge lies in achieving selective reduction without affecting the aldehyde functionality.

Furthermore, the synthesis of related 2-aryl-4-amino-1H-imidazoles often involves the use of versatile building blocks like diaminomaleonitrile (DAMN). nih.govacs.org The reaction of DAMN-based imines with various aldehydes can lead to highly substituted imidazole derivatives, showcasing a modular approach to these scaffolds. nih.govacs.org Adapting such strategies to incorporate a benzaldehyde (B42025) moiety is a key focus for future synthetic efforts.

Table 1: Comparison of Synthetic Approaches for Imidazole Derivatives

| Method | Key Reactants | Conditions | Advantages | Limitations for Target Compound |

| Debus Synthesis | Glyoxal (B1671930), Formaldehyde, Ammonia | Heating | Simple starting materials | Lacks regiocontrol for complex substitutions |

| Radiszewski Synthesis | α-Dicarbonyl, Aldehyde, Ammonia | Heating | Access to tri- and tetra-substituted imidazoles | May require harsh conditions |

| Multicomponent Reaction | Phenylglyoxal, Aldehyde, Ammonium Acetate | Ultrasound | Green, rapid, good yields nih.gov | Specific adaptation for the amino group and benzaldehyde position needed |

| Functionalization | 4-Fluorobenzaldehyde, 4-Nitroimidazole | Strong base, heating | Controlled placement of substituents acs.org | Requires multi-step process for the amino group |

| DAMN-based Synthesis | Diaminomaleonitrile derivatives, Aldehydes | Room temperature, base | High degree of substitution, modularity nih.govacs.org | Requires synthesis of specific DAMN precursors |

Investigation of Advanced Reactivity Patterns and Unprecedented Transformations

The reactivity of 4-(4-Amino-1H-imidazol-2-yl)benzaldehyde is dictated by the interplay of its constituent functional groups. The aldehyde group is susceptible to a wide range of nucleophilic additions and condensation reactions, while the amino group on the imidazole ring can act as a nucleophile or be further functionalized.

The aldehyde moiety can readily undergo reactions such as the formation of Schiff bases with primary amines, reduction to an alcohol using agents like sodium borohydride (B1222165), and oxidation to a carboxylic acid. nih.gov These transformations provide a straightforward handle for molecular elaboration.

The amino group at the 4-position of the imidazole ring significantly influences the electronic properties of the heterocyclic system. Its nucleophilicity allows for reactions such as acylation, alkylation, and arylation, enabling the introduction of diverse substituents. The reactivity of this amino group is an area of ongoing study, with research exploring its participation in intramolecular cyclizations and its directing effect in electrophilic aromatic substitution reactions on the benzaldehyde ring. The reactivity of amino groups in similar heterocyclic systems, such as 4-aminopyridine, has been shown to be complex, involving interactions with various reagents at both the amino and ring nitrogen atoms. acs.org

Unprecedented transformations could involve leveraging the dual functionality of the molecule. For instance, intramolecular reactions between the amino group and a derivative of the aldehyde group could lead to the formation of novel fused heterocyclic systems. The development of catalytic systems that can selectively activate one functional group in the presence of the other is a key challenge and a promising area for future research.

Integration into Multi-Component Reaction Design for Complex Molecule Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are a powerful tool in modern organic synthesis. The structure of this compound makes it an ideal candidate for the design of novel MCRs.

The presence of both a nucleophilic amino group and an electrophilic aldehyde group within the same molecule allows it to participate in a variety of MCRs. For example, 2-aminobenzimidazoles are known to react with aldehydes and isocyanides in a three-component reaction to form imidazo[1,2-a]benzimidazoles. acs.org By analogy, this compound could serve as a bifunctional component in similar reactions, leading to the rapid construction of diverse and complex molecular architectures.

The aldehyde functionality can participate in well-known MCRs such as the Ugi, Passerini, and Biginelli reactions. The amino group can also be a key player, for instance, in the Groebke-Blackburn-Bienaymé reaction. The integration of both functionalities could lead to novel, higher-order MCRs, potentially involving five or more components, to generate libraries of structurally diverse compounds for high-throughput screening in drug discovery. frontiersin.org

Table 2: Potential Multicomponent Reactions Involving the Compound's Core Structure

| Reaction Name | Key Reactants | Potential Product Scaffold |

| Ugi Reaction | Aldehyde, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamides |

| Passerini Reaction | Aldehyde, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamides |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea (B33335)/Thiourea | Dihydropyrimidinones |

| Groebke-Blackburn-Bienaymé | Aldehyde, Isocyanide, 2-Aminoazine/azole | Fused Aminoimidazoles |

Development of Functional Materials Based on the Compound's Skeleton

The rigid, aromatic structure of this compound, combined with its functional handles, makes it an attractive building block for the synthesis of novel functional materials, such as coordination polymers, metal-organic frameworks (MOFs), and conjugated polymers.

The imidazole nitrogen atoms and the amino group can act as coordination sites for metal ions, making the molecule a suitable ligand for the construction of MOFs. mdpi.comfau.de The aldehyde group can be further modified to introduce other coordinating functionalities, allowing for the design of MOFs with specific topologies and properties for applications in gas storage, catalysis, and sensing. The simultaneous polymerization of monomers and crystallization of MOFs is a novel approach to creating MOF-polymer composites. rsc.org

The conjugated π-system of the imidazole and benzaldehyde moieties suggests potential applications in optoelectronic materials. Polymerization of the aldehyde group, for instance, through Knoevenagel condensation with activated methylene compounds, could lead to the formation of conjugated polymers with interesting photophysical properties. Such materials could find use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The development of MOF-polymer composites is an active area of research, with strategies including the infiltration of polymers into MOF pores or the in-situ polymerization of monomers within the framework. nih.gov

Synergistic Experimental and Computational Research Paradigms

The combination of experimental and computational chemistry offers a powerful approach to understanding and predicting the properties and reactivity of molecules like this compound.

Computational methods, such as Density Functional Theory (DFT), can be used to elucidate the electronic structure, molecular geometry, and spectroscopic properties of the compound. researchgate.netnih.gov These calculations can provide insights into the reactivity of the different functional groups and help to predict the outcome of chemical reactions. For instance, DFT studies can be employed to model the reaction pathways of multicomponent reactions, helping to understand the regioselectivity and stereoselectivity of these complex transformations. nih.gov

Molecular docking studies can be used to predict the binding affinity of derivatives of this compound to biological targets, guiding the design of new therapeutic agents. researchgate.net Computational analysis of properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can help in the design of new materials with desired electronic and optical properties.

The synergy between experimental synthesis and characterization, and computational modeling is crucial for accelerating the discovery and development of new applications for this versatile chemical scaffold. Experimental results can validate and refine computational models, while computational predictions can guide future experimental work, creating a feedback loop that drives innovation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.